molecular formula C7H8FNO2S B1331015 N-(2-Fluorophenyl)methanesulfonamide CAS No. 98611-90-6

N-(2-Fluorophenyl)methanesulfonamide

Cat. No. B1331015
CAS RN: 98611-90-6
M. Wt: 189.21 g/mol
InChI Key: DJLCKPRURZWUOU-UHFFFAOYSA-N
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Description

“N-(2-Fluorophenyl)methanesulfonamide” is a chemical compound with the linear formula CH3SO2NHC6H4F . It has a molecular weight of 189.21 . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of “N-(2-Fluorophenyl)methanesulfonamide” can be achieved from 2-Fluoroaniline and Methanesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of “N-(2-Fluorophenyl)methanesulfonamide” is represented by the formula CH3SO2NHC6H4F . The InChI key for this compound is DJLCKPRURZWUOU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-(2-Fluorophenyl)methanesulfonamide” has a melting point of 75-77°C . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 274.4±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 44.0±0.4 cm3, a polar surface area of 55 Å2, and a molar volume of 134.1±3.0 cm3 .

Scientific Research Applications

Molecular Conformation and Chemical Shifts Studies

N-(2-Fluorophenyl)methanesulfonamide, along with related compounds, has been subject to quantum chemical investigations. Studies have examined molecular conformation, NMR chemical shifts, and vibrational transitions using methods like DFT (Density Functional Theory) and NMR spectroscopy. For example, Karabacak, Cinar, and Kurt (2010) explored the molecular conformation and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and its derivatives (Karabacak, Cinar, & Kurt, 2010).

Chemoselective N-Acylation Reagents

The structure and reactivity of N-(2-Fluorophenyl)methanesulfonamide derivatives have been studied for their potential as chemoselective N-acylation reagents. Kondo et al. (2000) developed a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, illustrating the compound's utility in synthetic chemistry (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Safety and Hazards

The safety information for “N-(2-Fluorophenyl)methanesulfonamide” indicates that it has the hazard statements H301, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(2-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLCKPRURZWUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349936
Record name N-(2-Fluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorophenyl)methanesulfonamide

CAS RN

98611-90-6
Record name N-(2-Fluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Fluorophenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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